6-[(diethylamino)methyl]-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Description
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their photophysical properties . They are known to exhibit a variety of biological activities, including antimicrobial, anticancer, antitubercular, and enzyme inhibitory effects .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be synthesized through various methods. For instance, one study reported the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazole derivatives as Schiff bases by reacting 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This structure allows for a great deal of synthetic versatility, permitting structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring. The reactions can include various types of cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on their specific structure. Some compounds in this class have been found to exhibit excellent thermal stability .Mechanism of Action
Future Directions
Research into pyrazolo[1,5-a]pyrimidines is ongoing, with a focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on this scaffold . The development of heat-resistant explosives is one of the major challenges in the research of energetic materials .
Properties
IUPAC Name |
6-(diethylaminomethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-4-24(5-2)13-16-11-21-19-18(12-22-25(19)14-16)20(26)23-15(3)17-9-7-6-8-10-17/h6-12,14-15H,4-5,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFLMYFMIAUKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CN2C(=C(C=N2)C(=O)NC(C)C3=CC=CC=C3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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